8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
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Overview
Description
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl derivatives followed by coupling reactions to introduce the oxooctanoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the oxooctanoic acid chain play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylbenzoic acid
- 3-(3-Bromo-4-methylphenyl)propanoic acid
- 4-Methylphenyl derivatives
Uniqueness
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid is unique due to its specific structural configuration, which combines a brominated phenyl ring with an oxooctanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A bromo-substituted aromatic ring.
- An oxo group attached to an octanoic acid backbone.
IUPAC Name: this compound
CAS Number: 898767-25-4
Molecular Formula: C15H17BrO3
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of carboxylic acids similar to this compound possess significant antimicrobial activity against various pathogens .
- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation, similar to other carboxylic acid derivatives .
- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The oxo group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation: The aromatic ring structure allows for interactions with various biological receptors, potentially altering signaling pathways.
- DNA Interaction: Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various carboxylic acid derivatives found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The half-maximal inhibitory concentration (IC50) values were consistently below 1 mM for potent derivatives .
Anticancer Activity
In vitro studies demonstrated that this compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction as confirmed by flow cytometry analysis .
Anti-inflammatory Effects
In animal models, this compound showed a reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The study reported a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOREFLKCAEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645382 |
Source
|
Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-25-4 |
Source
|
Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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